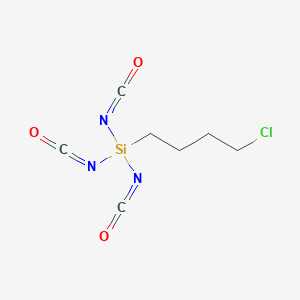
(4-Chlorobutyl)(triisocyanato)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobutyl)(triisocyanato)silane is an organosilane compound with the molecular formula C10H16ClN3O3Si. It is characterized by the presence of a chlorobutyl group and three isocyanate groups attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(triisocyanato)silane typically involves the reaction of 4-chlorobutylsilane with phosgene (COCl2) and ammonia (NH3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the reactive intermediates and ensure the safety and efficiency of the production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorobutyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new organosilane derivatives.
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamates.
Hydrolysis: In the presence of moisture, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Major Products
Urethanes: Formed by the reaction of isocyanate groups with alcohols.
Ureas: Formed by the reaction of isocyanate groups with amines.
Carbamates: Formed by the reaction of isocyanate groups with water.
Aplicaciones Científicas De Investigación
(4-Chlorobutyl)(triisocyanato)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chlorobutyl)(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and carbamates. The chlorobutyl group can also participate in substitution reactions, further expanding the compound’s reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorobutyl)(triethoxy)silane: Similar in structure but with ethoxy groups instead of isocyanate groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups instead of isocyanate groups.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
(4-Chlorobutyl)(triisocyanato)silane is unique due to the presence of both a chlorobutyl group and three isocyanate groups. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in materials science, organic synthesis, and industrial processes .
Propiedades
Número CAS |
85314-81-4 |
|---|---|
Fórmula molecular |
C7H8ClN3O3Si |
Peso molecular |
245.69 g/mol |
Nombre IUPAC |
4-chlorobutyl(triisocyanato)silane |
InChI |
InChI=1S/C7H8ClN3O3Si/c8-3-1-2-4-15(9-5-12,10-6-13)11-7-14/h1-4H2 |
Clave InChI |
BVJUFFWMHPPDIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)C[Si](N=C=O)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


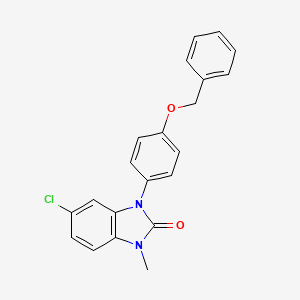
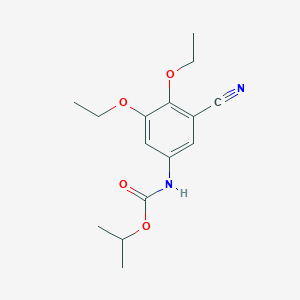
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)
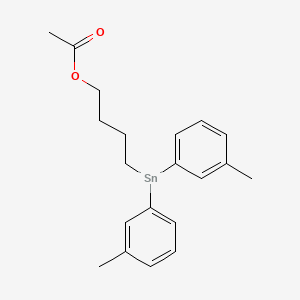
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
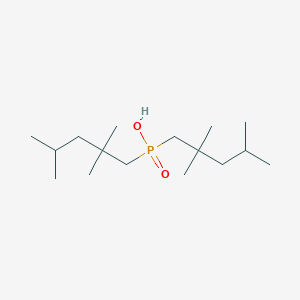

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
